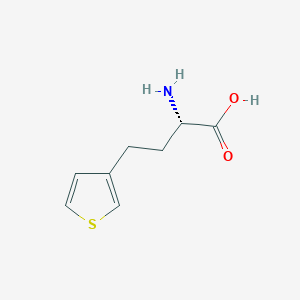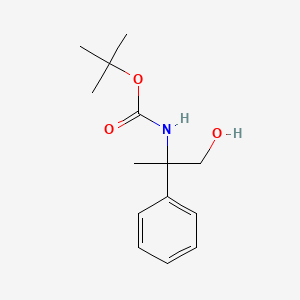
Tert-butyl 1-hydroxy-2-phenylpropan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. It is commonly used in research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpropanol derivative. The reaction is often catalyzed by palladium-based catalysts and conducted under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties .
Industry:
作用機序
The mechanism of action of tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
- tert-Butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
Comparison:
- Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
tert-Butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate: is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-14(4,10-16)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3,(H,15,17) |
InChIキー |
MVDFBALZSVARMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
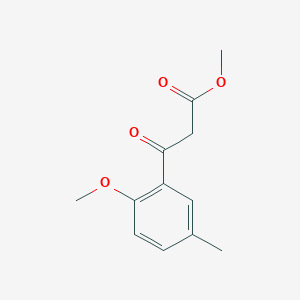
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
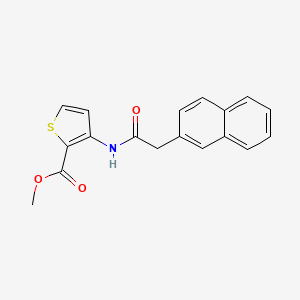
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

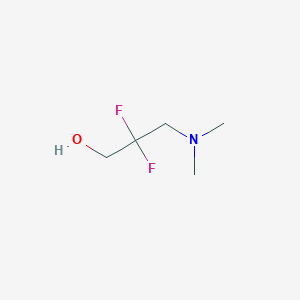
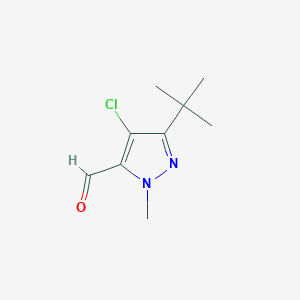


![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
